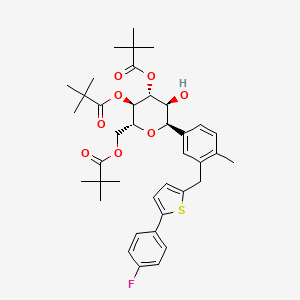
Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is an intermediate compound used in the synthesis of epi-Canagliflozin, an epimeric impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity. The compound has a molecular weight of 696.87 g/mol and a molecular formula of C39H49FO8S.
准备方法
The synthesis of Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin involves multiple steps The compound is prepared as an intermediate in the synthesis of epi-CanagliflozinThe reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained.
化学反应分析
Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学研究应用
Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is primarily used in scientific research as an intermediate in the synthesis of epi-Canagliflozin. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting diabetes and obesity.
Industry: Utilized in the production of specific chemical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is related to its role as an intermediate in the synthesis of epi-Canagliflozin. Epi-Canagliflozin, like Canagliflozin, inhibits the sodium/glucose cotransporter 2 (SGLT2), which is responsible for reabsorbing glucose in the kidneys. By inhibiting SGLT2, the compound helps reduce blood glucose levels in patients with type 2 diabetes.
相似化合物的比较
Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is unique due to its specific structure and role as an intermediate in the synthesis of epi-Canagliflozin. Similar compounds include:
Canagliflozin: The parent compound, which is a well-known SGLT2 inhibitor.
Dapagliflozin: Another SGLT2 inhibitor used in the treatment of type 2 diabetes.
Empagliflozin: A similar compound with a slightly different structure, also used as an SGLT2 inhibitor. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
属性
分子式 |
C39H49FO8S |
|---|---|
分子量 |
696.9 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S,6R)-3,4-bis(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-5-hydroxyoxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C39H49FO8S/c1-22-11-12-24(19-25(22)20-27-17-18-29(49-27)23-13-15-26(40)16-14-23)31-30(41)33(48-36(44)39(8,9)10)32(47-35(43)38(5,6)7)28(46-31)21-45-34(42)37(2,3)4/h11-19,28,30-33,41H,20-21H2,1-10H3/t28-,30+,31-,32-,33-/m1/s1 |
InChI 键 |
WXZCOEIRNWPQRT-SZHAOSHSSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




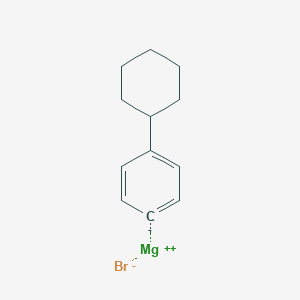

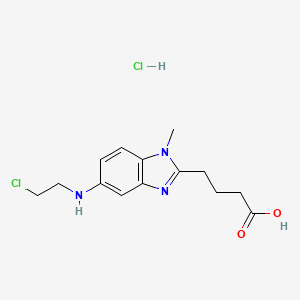
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
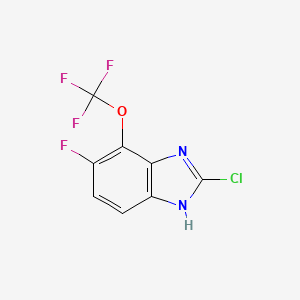


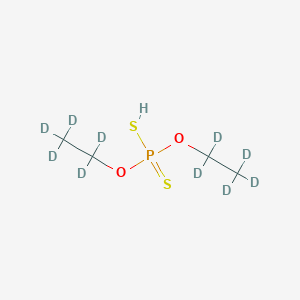
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)
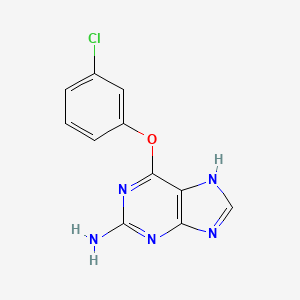
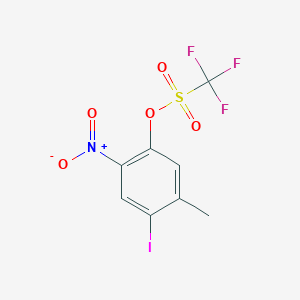
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)
